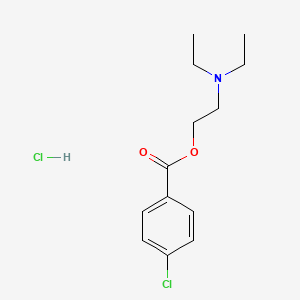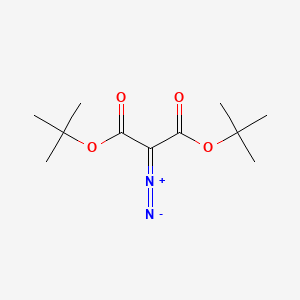
Diazomalonate de di-t-butyle
Vue d'ensemble
Description
Di-t-butyl diazomalonate is an organic compound that belongs to the class of diazo compounds . Diazo compounds are characterized by two linked nitrogen atoms at the terminal position . The most stable diazo compounds are α-diazo-β-diketones and α-diazo-β-diesters, where the electron density is further delocalized into an electron-withdrawing carbonyl group .
Synthesis Analysis
Di-t-butyl diazomalonate can be synthesized through diazo transfer . In this process, certain carbon acids react with tosyl azide in the presence of a weak base like triethylamine or DBU . The byproduct is the corresponding tosylamide . This reaction is also called the Regitz diazo transfer .
Molecular Structure Analysis
The electronic structure of diazo compounds like Di-t-butyl diazomalonate is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms . There is also an orthogonal π system with electron density delocalized over only the terminal nitrogen atoms .
Chemical Reactions Analysis
Thiophene derivatives react with di-t-butyl diazomalonate in the presence of rhodium(II) carboxylates to yield thiophenium bis(t-butoxycarbonyl)methylides . Rhodium(II) hexanoate is a more efficient catalyst than rhodium(II) acetate, shortening reaction times and increasing yields of the ylides .
Mécanisme D'action
Di-t-butyl diazomalonate acts as a diazo transfer agent in organic synthesis. It is used to transfer a diazo group (-N2) from a diazonium salt to an organic substrate, forming a diazonium intermediate which can then be used for further reactions. The reaction can be represented as follows:
R-N2 + R' → R-N2R'
Biochemical and Physiological Effects
Di-t-butyl diazomalonate has no known biochemical or physiological effects in humans. It is not known to be toxic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Di-t-butyl diazomalonate is a useful reagent in organic synthesis and has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. Additionally, it is stable at room temperature and can be stored for long periods of time. However, it can be hazardous to handle, and it is flammable and corrosive.
Orientations Futures
Due to its wide range of applications in scientific research, there are many potential future directions for the use of Di-t-butyl diazomalonate. These include further development of its use as a reagent in organic synthesis, its use as a catalyst in the synthesis of organic compounds, and its use in the synthesis of chiral compounds. Additionally, further research could be done to explore its potential applications in the pharmaceutical, agrochemical, and polymer industries.
Applications De Recherche Scientifique
Réactif de synthèse organique
Le diazomalonate de di-t-butyle est reconnu comme un réactif puissant en synthèse organique. Sa composition en diazoalcane alkylé riche en électrons le rend précieux pour diverses applications synthétiques, bien que son utilisation soit souvent limitée en raison de préoccupations concernant la toxicité et l'instabilité .
Synthèse de diazoalcanes non stabilisés
Ce composé est utilisé dans la synthèse de diazoalcanes non stabilisés, qui sont des intermédiaires cruciaux en chimie organique pour la création d'une large gamme de produits .
Décomposition catalysée par le cuivre(I)
En présence de cycloalcanes, le this compound subit une décomposition catalysée par le cuivre(I). Ce processus est important pour l'étude des mécanismes de catalyse et le développement de nouvelles méthodes de synthèse .
Formation de thiophénium-ylides
Lorsqu'il est réagi avec des cyclopenta[b]thiophènes en présence d'acétate de rhodium, le this compound forme des ylides S—C qui se réarrangent pour créer des hétérocycles avec des topologies différentes .
Cyclopropanation asymétrique d'oléfines
Ce composé a été utilisé en cyclopropanation asymétrique d'oléfines par le biais d'une catalyse métalloradical (MRC) à base de cobalt(II), représentant une nouvelle application pour les diazomalonates non symétriques .
Safety and Hazards
Propriétés
IUPAC Name |
ditert-butyl 2-diazopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)16-8(14)7(13-12)9(15)17-11(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYMTVAHQNMICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450966 | |
| Record name | (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35207-75-1 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-diazopropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35207-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035207751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-di-tert-butyl 2-diazopropanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)
![3-[(4-Methoxycarbonylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1655273.png)
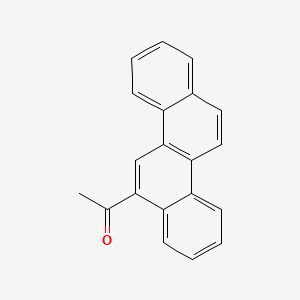
![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

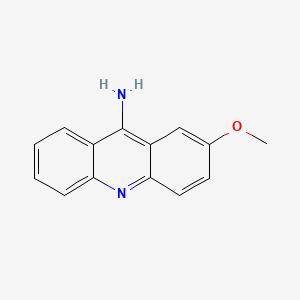

![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)
![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)
![4-[(E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethenyl]phenol](/img/structure/B1655287.png)
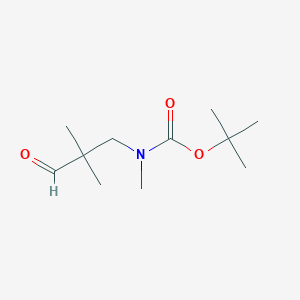
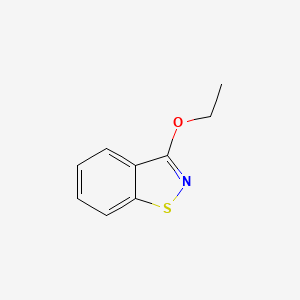
![Benzene, 1,1'-[sulfonylbis(methylene)]bis[3,4-dichloro-](/img/structure/B1655293.png)
